An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)morpholine
An In-depth Technical Guide to 4-(Piperidin-4-ylmethyl)morpholine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Core Identifiers
4-(Piperidin-4-ylmethyl)morpholine is a heterocyclic compound featuring both a piperidine and a morpholine ring.[1][2] These two saturated heterocyclic motifs are considered "privileged structures" in medicinal chemistry, frequently appearing in the core of a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidine ring often provides a key basic nitrogen center for interactions with biological targets, while the morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability.[2][3] This unique combination makes 4-(Piperidin-4-ylmethyl)morpholine and its derivatives valuable building blocks in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, safety, and applications.
While the name 4-(Piperidin-4-ylmethyl )morpholine is specified, the closely related and more commercially available compound, 4-(Piperidin-4-yl)morpholine, is often used in similar applications and its data is also informative. This guide will focus on the specified methylated compound where data is available, and draw comparisons to the non-methylated analogue where relevant.
Key Identifiers for 4-(Piperidin-4-ylmethyl)morpholine [4]
| Identifier | Value |
| CAS Number | 81310-62-5 |
| IUPAC Name | 4-(piperidin-4-ylmethyl)morpholine |
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| Synonyms | 4-(4-morpholinylmethyl)piperidine |
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is critical for its application in drug development, influencing everything from reaction kinetics to bioavailability.
Table of Properties [4]
| Property | Value |
| Molecular Weight | 184.28 g/mol |
| Exact Mass | 184.157563266 Da |
| Topological Polar Surface Area | 24.5 Ų |
| Heavy Atom Count | 13 |
| Complexity | 140 |
Synthesis and Reactivity
The synthesis of 4-(piperidin-4-ylmethyl)morpholine and its analogues typically involves standard organic chemistry transformations. One common approach is reductive amination.
General Synthesis Workflow: Reductive Amination
A plausible and widely used method for synthesizing such compounds is the reductive amination between a piperidine derivative and a morpholine-containing aldehyde, or vice versa. For the closely related 4-(piperidin-4-yl)morpholine, a patented method describes the reaction of 1-benzyl-4-piperidone with morpholine in the presence of a platinum or palladium catalyst under hydrogen pressure, followed by debenzylation to yield the final product.[5] This highlights a common strategy of using a protecting group on the piperidine nitrogen, which is removed in the final step.
A similar strategy can be envisioned for the target molecule, 4-(Piperidin-4-ylmethyl)morpholine.
Caption: General workflow for the synthesis of 4-(Piperidin-4-ylmethyl)morpholine.
Experimental Protocol Example: Synthesis of a Related Compound
-
Reactant Preparation: Dissolve 3-methyl-2,6-diphenylpiperidin-4-one (0.005 mol) and formaldehyde in a mixture of ethanol and DMF.[6]
-
Reaction Initiation: Warm the solution to 60°C on a water bath.[6]
-
Addition of Amine: Add morpholine (0.01 mol) with constant stirring.[6]
-
Reaction Progression: Maintain stirring for one hour.[6]
-
Workup: Pour the reaction mixture into crushed ice and leave it overnight.[6]
-
Isolation: Filter the resulting precipitate, dry it, and recrystallize from absolute ethanol.[6]
This protocol illustrates the general principles that would be applied to the synthesis of the target compound, likely with modifications to the starting materials and reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine and morpholine scaffolds are prevalent in medicinal chemistry due to their favorable properties.[1][2] They are often incorporated into molecules to modulate potency, selectivity, and pharmacokinetic profiles.
-
Scaffold for Biologically Active Molecules: The piperidine-morpholine combination can be found in compounds investigated for a range of therapeutic targets. For instance, derivatives have been explored as antidiabetic agents, acting as modulators of receptors like GLP-1R.[3]
-
CNS Agents: The piperidine nucleus is a common feature in centrally acting agents.[6]
-
Anticancer Research: Morpholine-containing compounds have been investigated for their anticancer properties.[6] A recent study detailed the discovery of a complex molecule containing a piperidinyl-ethyl-benzimidazole core linked to a morpholinyl-phenyl group as a novel c-Myc inhibitor for lung cancer.[7] This underscores the utility of these fragments in designing targeted therapies.
Caption: Role of piperidine/morpholine motifs in a c-Myc inhibitor.
Analytical Characterization
The identity and purity of 4-(Piperidin-4-ylmethyl)morpholine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the piperidine and morpholine rings and the methylene bridge.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[6]
-
Elemental Analysis: To confirm the empirical formula.[6]
Safety, Handling, and Storage
Hazard Identification
Based on GHS classifications for this compound and its close analogues, 4-(Piperidin-4-ylmethyl)morpholine is considered hazardous.[4]
-
GHS Pictograms: Danger[4]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
Given the hazards, strict safety protocols must be followed.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]
-
Personal Protective Equipment:
-
General Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[8] Wash hands and any exposed skin thoroughly after handling.[8][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[9][10]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][10]
-
If on Skin: Immediately wash with plenty of soap and water.[8] If irritation occurs, seek medical advice.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor if you feel unwell.[8]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11]
-
Incompatibilities: Keep away from strong oxidizing agents, heat sources, and open flames.[11]
References
-
PubChem. 4-(Piperidin-4-ylmethyl)morpholine. National Center for Biotechnology Information. [Link]
-
IndiaMART. 4-(Piperidin-4yl) Morpholine. [Link]
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PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. 4-(Piperidin-4-yl)morpholine. [Link]
-
PharmaCompass. 4-(Piperidin-4-Yl)Morpholine Drug Information. [Link]
-
Material Safety Data Sheet. Generic MSDS example. [Link]
-
Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(3), M617. [Link]
-
European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]
- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
Oakwood Chemical. 4-(Piperidin-4-yl)-morpholine. [Link]
-
ResearchGate. Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. [Link]
-
ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
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